molecular formula C26H35N5O12S B1669526 Cyclothialidine CAS No. 147214-63-9

Cyclothialidine

Cat. No.: B1669526
CAS No.: 147214-63-9
M. Wt: 641.6 g/mol
InChI Key: HMHQWJDFNVJCHA-ZPGBQQFCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclothialidine involves a flexible synthetic route designed to allow the preparation of various analogs. The retrosynthetic analysis suggests that the bicyclic lactone intermediate is a versatile key intermediate, enabling further variations in the peptidic side chains . The general synthetic route involves the formation of the 12-membered lactone ring followed by the integration of the pentapeptide chain .

Industrial Production Methods: this compound is primarily produced through microbial fermentation using Streptomyces filipinensis. The fermentation broth is screened for the presence of this compound, which is then isolated and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Cyclothialidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which are often evaluated for their DNA gyrase inhibitory activity .

Properties

CAS No.

147214-63-9

Molecular Formula

C26H35N5O12S

Molecular Weight

641.6 g/mol

IUPAC Name

(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-(2-amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid

InChI

InChI=1S/C26H35N5O12S/c1-10-17(34)5-18(35)12-8-44-9-15(22(37)28-11(2)25(40)41)30-21(36)14(7-43-26(42)19(10)12)29-23(38)20-16(33)3-4-31(20)24(39)13(27)6-32/h5,11,13-16,20,32-35H,3-4,6-9,27H2,1-2H3,(H,28,37)(H,29,38)(H,30,36)(H,40,41)/t11-,13?,14-,15-,16+,20-/m0/s1

InChI Key

HMHQWJDFNVJCHA-ZPGBQQFCSA-N

Isomeric SMILES

CC1=C2C(=C(C=C1O)O)CSC[C@H](NC(=O)[C@H](COC2=O)NC(=O)[C@@H]3[C@@H](CCN3C(=O)C(CO)N)O)C(=O)N[C@@H](C)C(=O)O

SMILES

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O

Canonical SMILES

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyclothialidine;  Ro 09-1437; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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